1-amino-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Overview
Description
1-amino-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex heterocyclic compound. It features a fused bicyclic structure that includes both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-amino-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the imidazole ring.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method uses oxidizing agents to couple two aromatic compounds, forming the fused bicyclic structure.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next, all within the same reaction vessel.
Chemical Reactions Analysis
1-amino-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenyl ring.
Radical Reactions: These reactions involve the formation of radicals, which can then react to form new bonds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential pharmacological properties.
Material Science: Its unique structural properties make it useful in the development of new materials.
Biological Research: It can be used to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-amino-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines and benzimidazoles. These compounds share structural similarities but differ in their specific substituents and functional groups.
Properties
IUPAC Name |
1-amino-2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClN6/c26-16-8-2-1-7-14(16)21-15(13-27)25-31-19-11-5-6-12-20(19)32(25)23(28)22(21)24-29-17-9-3-4-10-18(17)30-24/h1-12H,28H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZABILMYSKUETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C5=NC6=CC=CC=C6N5)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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